Bvrxdffpqaiffp-uhfffaoysa-
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Overview
Description
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This domino reaction is efficient and yields the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrolo-pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, while reduction would yield the corresponding alcohol.
Scientific Research Applications
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known anticancer drug that also contains a pyrrolo[2,3-d]pyrimidine skeleton.
Methotrexate: Another anticancer agent with a similar mechanism of action involving DHFR inhibition.
Uniqueness
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is unique due to its specific structural features, which allow for diverse chemical modifications and the potential to develop novel therapeutic agents. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2/c11-2-4-1-8-6-5(4)9-3-10-7(6)12/h1-3,8H,(H,9,10,12) |
InChI Key |
BVRXDFFPQAIFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C=O |
Origin of Product |
United States |
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